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Introduction

Efficient lysis of the bacterial cell wall is a critical first step for the successful extraction of high-
quality nucleic acids. This is particularly challenging for Gram-positive bacteria, which possess
a thick peptidoglycan layer that is often resistant to traditional lysis methods. Mutanolysin, a
muramidase from Streptomyces globisporus, offers a powerful tool for improving the lysis of
these recalcitrant bacteria. By hydrolyzing the -N-acetylmuramyl-(1,4)-N-acetylglucosamine
linkages in the peptidoglycan polymer, Mutanolysin effectively weakens the cell wall, leading
to increased DNA and RNA yields. These application notes provide detailed protocols and
comparative data for the use of Mutanolysin in bacterial nucleic acid extraction.

Advantages of Incorporating Mutanolysin

 Increased Yield: Particularly for Gram-positive bacteria, the addition of Mutanolysin to the
lysis buffer can significantly increase the recovery of both DNA and RNA.

o Broader Range of Lysis: When used in conjunction with other enzymes like lysozyme and
lysostaphin, Mutanolysin contributes to a more comprehensive lysis of diverse bacterial
communities.[1][2][3]

¢ Improved Community Representation: In microbiome studies, protocols that include
Mutanolysin and/or bead beating have been shown to provide a more accurate
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representation of the bacterial community structure.[1][4]

Quantitative Data Summary

The inclusion of Mutanolysin in lysis protocols has been demonstrated to enhance DNA yield
from various bacterial species. The following tables summarize comparative data from studies

evaluating different lysis methods.

Table 1. Comparison of DNA Yields from Various Bacterial Lysis Methods

Lysis Method

Mean DNA Yield
(ng/uL)

Key Findings

Reference

Enzyme Cocktail
(Lysozyme,
Mutanolysin,

Lysostaphin)

Highest among

enzymatic methods

A cocktail of lytic
enzymes consistently
lysed cells of different
species more

effectively.

Lysozyme + Bead

Significantly lower

While mechanical
lysis is effective, the

enzymatic cocktail

Beating than enzyme cocktail _ _
yielded higher DNA
concentrations.
Ineffective for lysing
lysozyme-resistant
Variable, less effective  bacteria like some
Lysozyme Alone

for resistant strains

Staphylococcus and
Streptococcus

species.

Phenol-Chloroform
Extraction with
Mutanolysin & Bead
Beating

Significantly higher for

several species

This combination
produced the highest
DNA yields for many
of the tested bacterial

species.
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Experimental Protocols

Here, we provide detailed protocols for bacterial DNA and RNA extraction incorporating
Mutanolysin.

Protocol 1: Genomic DNA Extraction from Gram-
Positive Bacteria using Mutanolysin

This protocol is optimized for the efficient lysis of Gram-positive bacteria for subsequent
genomic DNA purification.

Materials:

Bacterial cell pellet

e Lysis Buffer (20 mM Tris-HCI, pH 8.0; 2 mM EDTA,; 1.2% Triton X-100)
e Mutanolysin (e.g., from Sigma-Aldrich, M9901)

e Lysozyme (optional, but recommended)

e Proteinase K

e RNase A

e Phenol:Chloroform:lsoamyl Alcohol (25:24:1)

e Chloroform:lsoamyl Alcohol (24:1)

¢ Isopropanol

e 70% Ethanol

TE Buffer or Nuclease-free water

Procedure:

o Cell Pellet Preparation: Harvest bacteria by centrifugation and discard the supernatant.
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e Enzymatic Lysis:

o

Resuspend the cell pellet in 1 mL of Lysis Buffer.

[¢]

Add Mutanolysin to a final concentration of 1000-1500 U/mL.

[¢]

(Optional) Add Lysozyme to a final concentration of 20 mg/mL.

[e]

Incubate at 37°C for 1-2 hours with gentle agitation.

» Protein and RNA Digestion:

o Add Proteinase K to a final concentration of 200 pg/mL and RNase A to a final
concentration of 100 pg/mL.

o Incubate at 55°C for 30 minutes.

o DNA Purification (Phenol-Chloroform):

[e]

Add an equal volume of phenol:chloroform:isoamyl alcohol and vortex vigorously.

o

Centrifuge at 12,000 x g for 10 minutes at 4°C.

[¢]

Carefully transfer the upper aqueous phase to a new tube.

[e]

Repeat the phenol:chloroform:isoamyl alcohol extraction.

[e]

Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge as before.

o

Transfer the upper aqueous phase to a new tube.

o DNA Precipitation:

o Add 0.7 volumes of isopropanol and mix gently by inversion until a DNA precipitate is
visible.

o Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

o Carefully discard the supernatant.
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e Washing and Resuspension:
o Wash the DNA pellet with 1 mL of 70% ethanol.
o Centrifuge at 12,000 x g for 5 minutes at 4°C.
o Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
o Resuspend the DNA in an appropriate volume of TE buffer or nuclease-free water.

Workflow for Genomic DNA Extraction with Mutanolysin

Enzymatic Lysis Protein & RNA Digestion Phenol:Chloroform Isopropanol
BecEalceRN (Mutanolysin +/- Lysozyme) (Proteinase K, RNase A) Extraction Precipitation EEEEED

Click to download full resolution via product page

Caption: Workflow of bacterial genomic DNA extraction using Mutanolysin.

Protocol 2: Total RNA Extraction from Bacteria
using Mutanolysin and TRIzol™ Reagent

This protocol combines the potent lysis capabilities of Mutanolysin with the robust RNA
purification of TRIzol™ Reagent.

Materials:

» Bacterial cell pellet

 Lysis Buffer (see Protocol 1)

e Mutanolysin

e TRIzol™ Reagent or other phenol-guanidine isothiocyanate solution
e Chloroform

* Isopropanol
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e 75% Ethanol (prepared with nuclease-free water)
* Nuclease-free water
Procedure:
o Cell Pellet Preparation: Harvest bacteria by centrifugation and discard the supernatant.
e Enzymatic Lysis:
o Resuspend the cell pellet in 100 pL of Lysis Buffer.
o Add Mutanolysin to a final concentration of 1000-1500 U/mL.
o Incubate at 37°C for 30-60 minutes.
e Homogenization in TRIzol™:

o Add 1 mL of TRIzol™ Reagent to the cell lysate and homogenize by pipetting up and
down.

o Incubate at room temperature for 5 minutes to allow for complete dissociation of
nucleoprotein complexes.

e Phase Separation:
o Add 200 puL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
o Incubate at room temperature for 2-3 minutes.

o Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red
organic layer, an interphase, and an upper colorless aqueous phase containing the RNA.

* RNA Precipitation:
o Carefully transfer the upper agueous phase to a new nuclease-free tube.

o Add 500 pL of isopropanol and mix by inverting the tube.
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o Incubate at room temperature for 10 minutes.

o Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the
bottom of the tube.

e Washing and Resuspension:

o Carefully discard the supernatant.

o Wash the RNA pellet with 1 mL of 75% ethanol.

o Centrifuge at 7,500 x g for 5 minutes at 4°C.

o Carefully discard the ethanol and briefly air-dry the pellet for 5-10 minutes.

o Resuspend the RNA in an appropriate volume of nuclease-free water.

o Incubate at 55-60°C for 10 minutes to aid in dissolution.

Workflow for Total RNA Extraction with Mutanolysin and TRIzol™

a . - Chloroform Addition & Isopropanol 3
Bacterial Cell Pellet N0 omog atio 0 Phase Separation Precipitation Ethanol Wash Purified Total RNA

Click to download full resolution via product page

Caption: Workflow of bacterial total RNA extraction using Mutanolysin and TRIzol™.

Troubleshooting and Considerations

e Low Yield: If nucleic acid yields are low, consider increasing the incubation time with
Mutanolysin or combining it with mechanical disruption methods like bead beating. For
particularly resistant strains, increasing the concentration of Mutanolysin may also be
beneficial.

» DNA Shearing: While effective, mechanical lysis methods can cause DNA shearing. If high
molecular weight DNA is required, prioritize enzymatic lysis and handle the sample gently
during purification steps.
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» RNA Integrity: To ensure high-quality RNA, work quickly and in an RNase-free environment.
Use nuclease-free reagents and consumables. The addition of a reagent like TRIzol™ helps
to inactivate endogenous RNases.

o Enzyme Cocktails: For mixed bacterial populations or difficult-to-lyse species, a combination
of lytic enzymes such as lysozyme, mutanolysin, and lysostaphin can provide more efficient
and representative lysis.

By incorporating Mutanolysin into standard nucleic acid extraction protocols, researchers can
overcome the challenges of lysing Gram-positive bacteria and achieve higher yields of quality
DNA and RNA for downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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